N-(氯甲基)-N-甲基甲磺酰胺

描述

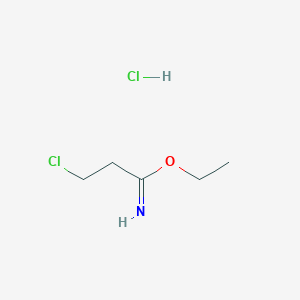

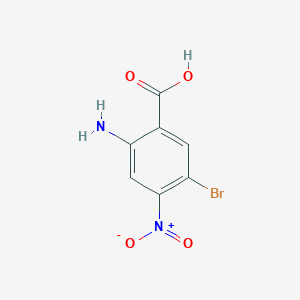

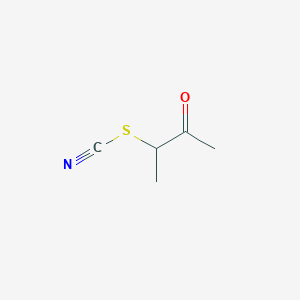

N-(chloromethyl)-N-methylmethanesulfonamide is a compound that belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group attached to an amide nitrogen. This compound is not directly discussed in the provided papers, but its structure and properties can be inferred from related compounds such as N-methylmethanesulfonamide and other N-substituted methanesulfonamides .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or their derivatives. For instance, the synthesis of phenylmethanesulfonamide derivatives can be achieved by reacting N,N-dichlorophenylmethanesulfonamide with trichloroethylene . Similarly, N-(3-chloro-2-quinoxalyl)arylsulfonamides are synthesized by reacting 2,3-dichloroquinoxaline with substituted arylsufonamides . These methods suggest that N-(chloromethyl)-N-methylmethanesulfonamide could potentially be synthesized by reacting N-methylmethanesulfonamide with an appropriate chloromethylating agent.

Molecular Structure Analysis

The molecular structure of N-substituted methanesulfonamides is characterized by the orientation of the N-H bond and the geometric parameters of the molecule. For example, in N-(2,4-Dichlorophenyl)methanesulfonamide, the N-H bond is nearly syn to the ortho-chloro substituent , while in N-(2,3-Dichlorophenyl)methanesulfonamide, it is syn to both ortho- and meta-chloro substituents . These orientations can affect the molecule's reactivity and interaction with biological receptors. The molecular structure of N-(chloromethyl)-N-methylmethanesulfonamide would likely exhibit similar geometric features, with the orientation of the N-H bond and the sulfonyl group influencing its chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of N-substituted methanesulfonamides can be quite diverse. For example, the highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines derived from phenylmethanesulfonamides show high reactivity by alkylating various aromatic compounds . N-(3-chloro-2-quinoxalyl)arylsulfonamides demonstrate the possibility of nucleophilic substitution of the halogen with O- and N-nucleophiles . These reactions indicate that N-(chloromethyl)-N-methylmethanesulfonamide could also participate in similar alkylation and nucleophilic substitution reactions due to the presence of the chloromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted methanesulfonamides are influenced by their molecular structure. For instance, the crystal structure of N-methylmethanesulfonamide at low temperatures reveals a gauche conformation between the methyl group and the sulfonyl group . The packing of molecules in the crystal lattice is often mediated by hydrogen bonding, as seen in various N-substituted methanesulfonamides . These properties suggest that N-(chloromethyl)-N-methylmethanesulfonamide would have similar characteristics, such as solubility, melting point, and boiling point, which are important for its handling and application in chemical reactions.

科学研究应用

气液色谱

N-(氯甲基)-N-甲基甲磺酰胺在分析化学中发挥着重要作用,特别是在气相色谱(GC)中。一种利用对氯磺隆甲基化来克服磺酰脲类除草剂热稳定性问题的方法,涉及形成N-甲基磺酰胺衍生物,展示了该化合物在增强某些除草剂在GC分析中的稳定性和检测性方面的实用性 (Klaffenbach, Holland, & Lauren, 1993)。

有机化学和合成

N-(氯甲基)-N-甲基甲磺酰胺被用于有机合成。例如,它在N,N-二氯苯甲磺酰胺与三氯乙烯反应中被用来产生高电子亲和性的N-磺酰基取代的多卤代醛亚胺。这类化合物在各种有机分子的烷基化反应中表现出高反应性 (Aizina, Levkovskaya, & Rozentsveig, 2012)。

结构和光谱研究

该化合物也被用于研究其结构性质。例如,N-甲基甲磺酰胺在低温下的晶体结构揭示了重要的构象方面,增进了对分子结构和相互作用的理解 (Higgs, Parkin, Parsons, & Tasker, 2002)。

化学热力学

在化学热力学领域,N-(氯甲基)-N-甲基甲磺酰胺被用于研究与脂肪醇混合物中的过量体积。这类研究对于理解不同化学物种之间的相互作用及其对混合物物理性质的影响至关重要 (Pikkarainen, 1982)。

催化和反应机理

它被用于催化过程和研究反应机理。例如,它在钯催化的磺酰胺稳定的烯醇酸盐芳基化中的作用突显了其在促进复杂有机反应中的实用性 (Zeevaart, Parkinson, & Koning, 2005)。

安全和危害

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling and disposal.

未来方向

This would involve identifying areas where further research is needed. This could include potential applications, unresolved questions about its behavior, or ways to improve its synthesis.

属性

IUPAC Name |

N-(chloromethyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c1-5(3-4)8(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQDWTRRLDZEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

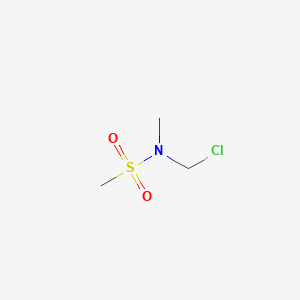

CN(CCl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508530 | |

| Record name | N-(Chloromethyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(chloromethyl)-N-methylmethanesulfonamide | |

CAS RN |

82670-28-8 | |

| Record name | N-(Chloromethyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)